SIRT2 Inhibitory Potency: Class-Level Benchmarking Against a Structurally Related 6,8-Dibromo Analog
No direct SIRT2 IC50 measurement for 6-Bromo-2-(pyridin-2-YL)chroman-4-one has been reported in the public domain as of 2026-04-27. The closest structurally characterized, quantitatively profiled analog within the chroman-4-one class is 6,8-dibromo-2-pentylchroman-4-one, which inhibits SIRT2 with an IC50 of 1.5 µM (fluorescence-based assay, 200 µM NAD+ substrate, pH 8.0, 37 °C) [1]. The target compound retains the C6 bromo substitution pattern and the C4 carbonyl essential for SIRT2 binding but replaces the 8-bromo and 2-pentyl groups with a 2-pyridin-2-yl substituent. SAR from the same study demonstrates that C6/C8 halogen size and electron-withdrawing character directly modulate potency: the 6,8-dibromo analog (1c) and the 8-bromo-6-chloro analog (1a) exhibit IC50 values of 1.5 µM and 4.5 µM, respectively, indicating that a C6 bromo substituent can be potency-neutral relative to chloro when an 8-bromo is present [1]. Because the 2-pyridin-2-yl group is structurally divergent from a 2-pentyl chain, direct potency transposition is not warranted, but the target compound provides a unique vector for exploring heterocycle-driven selectivity.
| Evidence Dimension | SIRT2 inhibition (IC50 in µM) |
|---|---|
| Target Compound Data | Not determined; no published data |
| Comparator Or Baseline | 6,8-dibromo-2-pentylchroman-4-one: IC50 = 1.5 µM; 8-bromo-6-chloro-2-pentylchroman-4-one: IC50 = 4.5 µM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Fluorescence-based SIRT2 assay, 200 µM NAD+, pH 8.0, 37 °C [1] |
Why This Matters
This evidence defines the potency landscape within the chroman-4-one series and frames the target compound as a rationally designed C6-bromo/2-heteroaryl variation with the potential to differentiate selectivity, though experimental validation is required before procurement for SIRT2-focused programs.
- [1] Fridén-Saxin, M.; Seifert, T.; et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. J. Med. Chem. 2012, 55 (16), 7104–7113. View Source
